

Application Notes and Protocols for In Vitro Efficacy Testing of AZ876

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Compound of Interest

Compound Name: AZ876

Cat. No.: B15604054

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ876 is a potent and selective agonist of the Liver X Receptor (LXR), a nuclear receptor that is a key regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1]

AZ876 activates both LXR α and LXR β isoforms.[1] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements (LXREs) on target genes to initiate transcription.[1] Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[2]

Preclinical studies have demonstrated the therapeutic potential of **AZ876** in cardiovascular diseases. Specifically, **AZ876** has been shown to protect against pathological cardiac hypertrophy and fibrosis.[3][4] In vitro studies have confirmed that **AZ876** can significantly decrease phenylephrine-stimulated cardiomyocyte hypertrophy and prevent TGF- β - and angiotensin II-induced collagen synthesis in cardiac fibroblasts.[3][4] These application notes provide detailed protocols for in vitro assays to assess the efficacy of **AZ876** in modulating LXR target gene expression, cardiomyocyte hypertrophy, and cardiac fibroblast-mediated collagen synthesis.

Data Presentation

The following tables summarize key quantitative data for **AZ876**.

Table 1: In Vitro Potency of **AZ876**

Parameter	Species	LXR α	LXR β	Reference
Ki (μ M)	Human	0.007	0.011	[1]
EC50 (Reporter Assay)	Human	More potent than GW3965	More potent than GW3965	[1]
EC50 (Reporter Assay)	Mouse	More potent than GW3965	More potent than GW3965	[1]

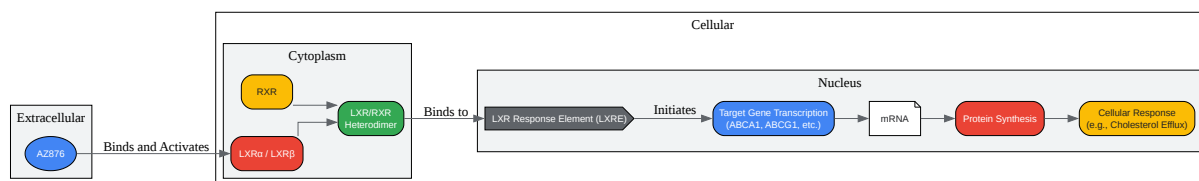
Table 2: Illustrative In Vitro Efficacy of **AZ876**

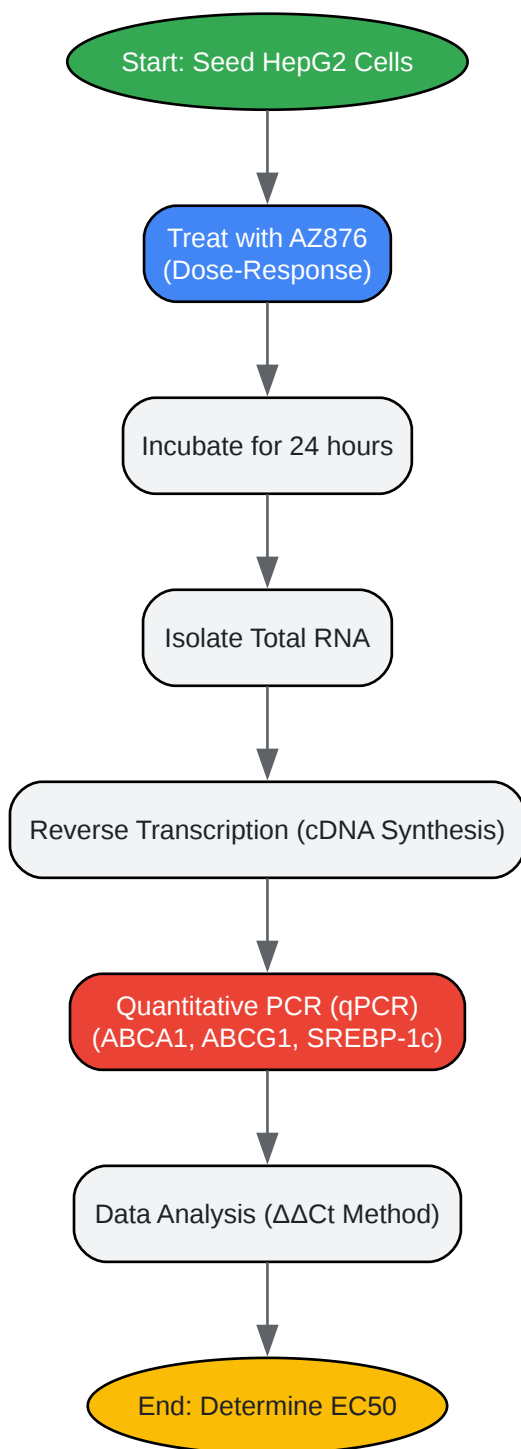
Assay	Cell Line	Key Parameter	Illustrative EC50/IC50
LXR Target Gene Induction (ABCA1)	HepG2	mRNA Expression	~50 nM
Inhibition of Cardiomyocyte Hypertrophy	Primary Neonatal Rat Cardiomyocytes	Cell Size Reduction	~100 nM
Inhibition of Collagen Synthesis	Primary Rat Cardiac Fibroblasts	Collagen Production	~200 nM

Note: The EC50 and IC50 values in Table 2 are illustrative and based on the reported high potency of **AZ876**. Actual values should be determined experimentally.

Signaling Pathways and Experimental Workflows

AZ876 Signaling Pathway





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